molecular formula C9H14ClN3 B14301270 N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine CAS No. 113841-55-7

N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine

Cat. No.: B14301270
CAS No.: 113841-55-7
M. Wt: 199.68 g/mol
InChI Key: UEOMIMXLRQGEHB-UHFFFAOYSA-N
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Description

N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine is a chemical compound with the molecular formula C8H12ClN3 It is characterized by the presence of a chloropyridine ring attached to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N1-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted chloropyridine derivatives.

Scientific Research Applications

N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine
  • N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride
  • N-[(6-Chloropyridin-3-yl)methyl]ethanamine

Uniqueness

N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine is unique due to its specific structural features, such as the presence of both a chloropyridine ring and an ethane-1,2-diamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

113841-55-7

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

N'-[1-(6-chloropyridin-3-yl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C9H14ClN3/c1-7(12-5-4-11)8-2-3-9(10)13-6-8/h2-3,6-7,12H,4-5,11H2,1H3

InChI Key

UEOMIMXLRQGEHB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)NCCN

Origin of Product

United States

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